![molecular formula C10H15NO2 B13241049 3-{[(2-Methoxyethyl)amino]methyl}phenol](/img/structure/B13241049.png)
3-{[(2-Methoxyethyl)amino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(2-Methoxyethyl)amino]methyl}phenol is an organic compound with the molecular formula C10H15NO2. It is a phenolic compound that contains a methoxyethylamino group attached to the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Methoxyethyl)amino]methyl}phenol typically involves the reaction of 3-hydroxybenzaldehyde with 2-methoxyethylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is optimized for higher yields and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification methods, and automation to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(2-Methoxyethyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxyethylamino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted phenolic compounds
Applications De Recherche Scientifique
3-{[(2-Methoxyethyl)amino]methyl}phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-{[(2-Methoxyethyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. The methoxyethylamino group may also contribute to the compound’s overall biological activity by interacting with cellular receptors and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-{[(2-Hydroxyethyl)amino]methyl}phenol
- 3-{[(2-Ethoxyethyl)amino]methyl}phenol
- 3-{[(2-Methylamino)ethyl]methyl}phenol
Uniqueness
3-{[(2-Methoxyethyl)amino]methyl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C10H15NO2 |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
3-[(2-methoxyethylamino)methyl]phenol |
InChI |
InChI=1S/C10H15NO2/c1-13-6-5-11-8-9-3-2-4-10(12)7-9/h2-4,7,11-12H,5-6,8H2,1H3 |
Clé InChI |
CZSIHFFEPZSLGI-UHFFFAOYSA-N |
SMILES canonique |
COCCNCC1=CC(=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


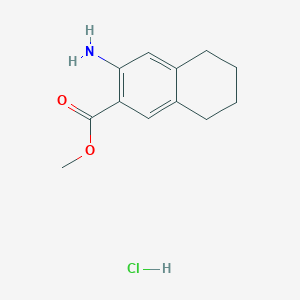


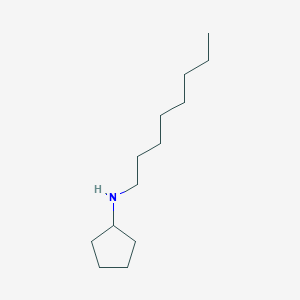

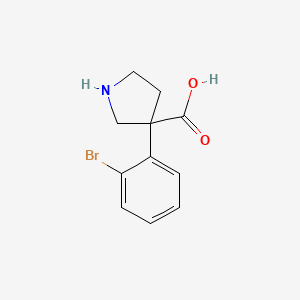
![2-{[(4-Chloro-3-fluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13240999.png)

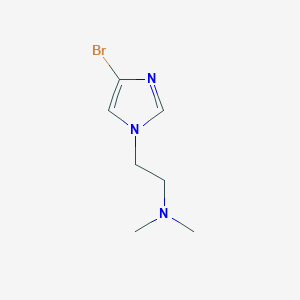
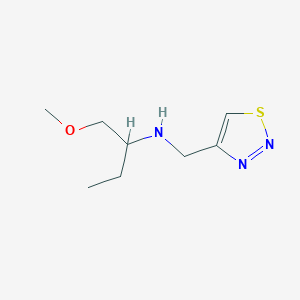
![Methyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13241013.png)

amine](/img/structure/B13241027.png)
![{6,8,8-Trimethyl-1-oxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13241035.png)
